![molecular formula C19H16N4O2S B2593273 5-(2-methoxyphenyl)-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide CAS No. 1240314-90-2](/img/structure/B2593273.png)
5-(2-methoxyphenyl)-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide
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Description
5-(2-methoxyphenyl)-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MMB-3C, and it is a pyrazole-based compound that belongs to the class of benzothiazole derivatives.
Scientific Research Applications
Synthesis and Cytotoxicity
Research into similar pyrazole derivatives has led to the synthesis of compounds with significant in vitro cytotoxic activity against various cancer cell lines. For instance, Hassan et al. (2014) synthesized 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and further investigated their cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the potential of these compounds in cancer research (Hassan, Hafez, & Osman, 2014).
Spectral and Crystal Structure Characterization
Kumara et al. (2018) conducted spectral and X-ray crystal structure analyses of a novel pyrazole derivative, showcasing the detailed structural and electronic properties of such compounds. This research contributes to the understanding of the molecular geometry and potential applications of pyrazole derivatives in various fields, including materials science and pharmaceuticals (Kumara, Kumar, Kumar, & Lokanath, 2018).
Antibacterial Agents
The design and synthesis of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones by Palkar et al. (2017) demonstrated a novel class of antibacterial agents. Their research highlighted the promising antibacterial activity of these compounds against pathogens like Staphylococcus aureus and Bacillus subtilis, indicating their potential in developing new antimicrobial therapies (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017).
Pharmacophore Linkage
Khalifa et al. (2017) explored the synthesis and characterization of new pyrazolyl-substituted thiazolidinone, thiazole, and thiazoline candidates, linking pharmacophore elements to these cores. This study adds valuable insights into the structural diversity and functional potential of pyrazole derivatives in drug design and development (Khalifa, Nossier, & Al-Omar, 2017).
properties
IUPAC Name |
3-(2-methoxyphenyl)-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c1-11-20-15-9-12(7-8-18(15)26-11)21-19(24)16-10-14(22-23-16)13-5-3-4-6-17(13)25-2/h3-10H,1-2H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKUFBLLKKOESR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC(=NN3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-methoxyphenyl)-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide |
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